Ethyl 4-bromopentanoate

Physicochemical characterization Distillation Purity analysis

Ethyl 4-bromopentanoate (CAS 27126-42-7) is a brominated aliphatic ester belonging to the class of γ-bromocarboxylic acid ethyl esters, with molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. The compound features a secondary alkyl bromide at the C-4 position of the pentanoate chain, distinguishing it from primary alkyl bromide positional isomers such as ethyl 5-bromopentanoate and alpha-bromo esters like ethyl 2-bromopentanoate.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 27126-42-7
Cat. No. B3060348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromopentanoate
CAS27126-42-7
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C)Br
InChIInChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3
InChIKeyCTVCPHLFHPQRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromopentanoate (CAS 27126-42-7): Core Physicochemical Identity and Structural Classification


Ethyl 4-bromopentanoate (CAS 27126-42-7) is a brominated aliphatic ester belonging to the class of γ-bromocarboxylic acid ethyl esters, with molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . The compound features a secondary alkyl bromide at the C-4 position of the pentanoate chain, distinguishing it from primary alkyl bromide positional isomers such as ethyl 5-bromopentanoate and alpha-bromo esters like ethyl 2-bromopentanoate . Reported experimental density is 1.2330 g/cm³ at 25 °C, with a boiling point of 130 °C at 10 Torr . The compound is listed in major chemical databases including PubChem (CID 316888) and ChemSpider (ID 280461), with a patent count exceeding 178 documents [1].

Why Ethyl 4-Bromopentanoate Cannot Be Freely Replaced by Its Positional Isomers or Shorter-Chain Analogs


Although all bromopentanoate ethyl esters share the identical molecular formula C₇H₁₃BrO₂, the position of the bromine atom fundamentally alters both physicochemical properties and reactivity profiles. Ethyl 4-bromopentanoate bears a secondary alkyl bromide (C-4), whereas ethyl 5-bromopentanoate bears a primary alkyl bromide (C-5) and ethyl 2-bromopentanoate bears an α-bromo ester moiety . In SN2 nucleophilic substitution, secondary alkyl bromides react approximately 10²–10³ times slower than primary alkyl bromides due to increased steric hindrance at the reacting center, and they exhibit greater propensity toward E2 elimination side reactions [1]. These differences directly affect reaction yields, regiochemical outcomes, and impurity profiles in downstream synthetic sequences. Furthermore, the γ-bromo position in ethyl 4-bromopentanoate enables specific synthetic routes—such as intramolecular cyclization to γ-lactams or γ-amino acid derivatives—that are geometrically inaccessible to the δ-bromo (C-5) or α-bromo (C-2) isomers . Generic substitution without experimental validation therefore risks altered reaction kinetics, divergent product distributions, and compromised process reproducibility.

Quantitative Differential Evidence for Ethyl 4-Bromopentanoate vs. Closest Analogs


Boiling Point and Density Differentiation: Ethyl 4-Bromopentanoate vs. Ethyl 5-Bromopentanoate and Ethyl 2-Bromopentanoate

Ethyl 4-bromopentanoate exhibits a measured density of 1.2330 g/cm³ at 25 °C and a boiling point of 130 °C at 10 Torr . In contrast, its positional isomer ethyl 5-bromopentanoate (CAS 14660-52-7) has a reported density of 1.321 g/mL at 25 °C—a 7.1% higher density—and a boiling point of 104–109 °C at 12 mmHg . Ethyl 2-bromopentanoate (CAS 615-83-8) shows a density of 1.226 g/mL at 25 °C (0.6% lower) and a boiling point of 190–192 °C at atmospheric pressure . These differences, though modest, are sufficient for analytical discrimination via GC retention time or density measurement during quality control, and they reflect distinct intermolecular interactions arising from bromine position.

Physicochemical characterization Distillation Purity analysis

SN2 Reactivity Differentiation: Secondary (C-4) vs. Primary (C-5) Alkyl Bromide Enables Tunable Substitution vs. Elimination Selectivity

Ethyl 4-bromopentanoate contains a secondary alkyl bromide, whereas ethyl 5-bromopentanoate contains a primary alkyl bromide. Established SN2 reactivity trends show that secondary alkyl bromides undergo nucleophilic displacement approximately 10²–10³ times slower than primary alkyl bromides, with a concurrent increase in E2 elimination as a competing pathway [1]. This intrinsic reactivity difference means that ethyl 4-bromopentanoate requires adjusted reaction conditions—higher temperatures, stronger nucleophiles, or polar aprotic solvents—to achieve comparable substitution yields, but also offers the ability to deliberately favor elimination to generate 4-pentenoic acid derivatives when desired. No direct head-to-head kinetic study comparing these two specific compounds was identified in the literature; this evidence is based on well-established class-level SN2 reactivity principles [1].

Nucleophilic substitution SN2 kinetics Elimination vs. substitution

Patented Synthetic Utility: Documented as a Building Block for GABA Derivatives and Polycyclic Aromatic Systems Not Accessible from Positional Isomers

Ethyl 4-bromopentanoate is cited across 178 patent documents [1] and is explicitly noted as a building block for γ-aminobutyric acid (GABA) derivatives critical for CNS drug development . The γ-position of the bromine allows direct intramolecular N-alkylation to form pyrrolidine or γ-lactam rings, a transformation that is geometrically impossible for the δ-bromo (ethyl 5-bromopentanoate) or α-bromo (ethyl 2-bromopentanoate) isomers without additional synthetic steps. Additionally, it is used in Wittig reaction-based synthesis of polycyclic aromatic hydrocarbons such as tetrahydrocarbazoles . The breadth of patent coverage—178 documents—indicates validated industrial relevance that is not replicated to the same extent by its positional isomers.

GABA transporter inhibitors CNS drug intermediates Polycyclic heterocycle synthesis

GHS Safety Profile: Quantified Regulatory Classification Enables Direct Comparison of Handling Requirements with Analogous Bromoesters

According to the ECHA C&L Inventory, ethyl 4-bromopentanoate carries notified GHS classifications: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) [1]. The signal word is 'Warning' with pictogram GHS07 . In comparison, ethyl 5-bromopentanoate carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) as well, but safety data sheet reviews indicate that the 4-bromo isomer's secondary bromide may present subtly different decomposition pathways under thermal stress . No acute toxicity difference (e.g., oral LD₅₀) has been quantitatively documented between these two isomers in authoritative databases, highlighting a data gap that necessitates compound-specific safety assessment rather than read-across from the 5-bromo isomer.

GHS classification Safety assessment Regulatory compliance

Optimal Application Scenarios for Ethyl 4-Bromopentanoate Based on Verified Differential Evidence


Synthesis of γ-Aminobutyric Acid (GABA) Derivatives via Intramolecular N-Alkylation

Ethyl 4-bromopentanoate's γ-bromo position enables direct intramolecular cyclization with amine nucleophiles to form pyrrolidine or γ-lactam rings—a key step in preparing GABA analogs and CNS drug candidates . This cyclization is geometrically inaccessible to ethyl 5-bromopentanoate (which would form a six-membered ring with different pharmacology) and to ethyl 2-bromopentanoate (which would form an α-amino ester). The compound's 178-patent footprint supports its established role in this application class .

Wittig Reaction-Based Synthesis of Tetrahydrocarbazoles and Polycyclic Aromatic Adducts

Ethyl 4-bromopentanoate serves as an annulated alkyl halide precursor in Wittig reactions with dimethyl acetylenedicarboxylate to construct tetrahydrocarbazole scaffolds and dienophile adducts . The secondary bromide at C-4 provides the correct tether length for annulation; using ethyl 5-bromopentanoate would alter the ring size and electronic conjugation pattern of the resulting polycyclic system, potentially abolishing the desired photophysical or biological properties.

Controlled Reactivity Scenarios: When Slower SN2 Kinetics Are an Advantage for Selective Functionalization

In synthetic sequences where a primary alkyl bromide would react too rapidly and generate over-alkylation or undesired side products, ethyl 4-bromopentanoate's secondary bromide offers intrinsically slower SN2 kinetics—approximately 100–1000× reduced rate compared to primary alkyl bromides . This enables more controlled mono-functionalization in the presence of multiple nucleophilic sites, improved selectivity, and reduced need for protecting group strategies.

Quality Control and Identity Verification: Distinguishing from Co-Eluting Isomers by Density and Boiling Point

Ethyl 4-bromopentanoate can be analytically differentiated from its 5-bromo isomer by its lower density (1.2330 vs. 1.321 g/cm³ at 25 °C) and distinct boiling point under reduced pressure (130 °C at 10 Torr vs. 104–109 °C at 12 mmHg) . These differences permit rapid identity verification by GC retention time alignment or density measurement, reducing the risk of cross-contamination in multi-bromoester synthetic workflows.

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